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1-benzyl-5-nitro-1H-1,3-benzimidazole

Cat. No.: B1331499
CAS No.: 15207-93-9
M. Wt: 253.26 g/mol
InChI Key: IMWRCUGAWHFPPC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties that distinguish them from their carbocyclic counterparts. ijarsct.co.in This structural feature is not merely a chemical curiosity; it is fundamental to the processes of life. Heterocyclic motifs are found in a vast array of natural products, including vitamins (such as thiamin and riboflavin), alkaloids (like morphine and vinblastine), and antibiotics (for example, penicillin). ijarsct.co.inijpsr.com

The significance of heterocyclic chemistry extends profoundly into applied sciences, particularly in drug discovery and materials science. openaccessjournals.comijraset.com Over 90% of newly developed drugs incorporate heterocyclic structures, which are crucial for their therapeutic effects. ijraset.com Their ability to form hydrogen bonds, engage in various non-covalent interactions, and fit into the active sites of enzymes and receptors makes them ideal scaffolds for designing new therapeutic agents. nih.gov Chemists can strategically manipulate the structure of these compounds to fine-tune their biological activity and create molecules with desired properties for treating a wide range of diseases, including cancer, infections, and neurological disorders. ijraset.com Beyond medicine, they are integral to the development of agrochemicals, functional dyes, and advanced materials like conducting polymers. openaccessjournals.com

Overview of Benzimidazole (B57391) Chemistry and Pharmaceutical Relevance

Among the myriad of heterocyclic structures, the benzimidazole scaffold holds a place of particular importance in medicinal chemistry. ijpsjournal.comimpactfactor.org This bicyclic aromatic compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. arabjchem.org This arrangement provides a unique and versatile framework that is structurally similar to naturally occurring purines, a key component of DNA, which allows benzimidazole derivatives to interact with various biological targets. nih.govarabjchem.org

The structural versatility of the benzimidazole core allows for extensive modifications at various positions, enabling the development of a wide range of pharmacologically active molecules. nbinno.com This has led to the creation of numerous successful drugs across diverse therapeutic areas. impactfactor.org Notable examples include the proton pump inhibitors lansoprazole (B1674482) and omeprazole, the anthelmintic agent albendazole, the antiviral drug enviroxine, and the anticancer agent pracinostat. ijpsjournal.comimpactfactor.org Research has demonstrated that benzimidazole derivatives possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and analgesic properties. nih.govarabjchem.orgnih.gov The continued exploration of this scaffold is a major focus of drug discovery, with the goal of developing new and more effective treatments for a multitude of diseases. impactfactor.org

Rationale for Investigating N-Benzyl-nitrobenzimidazole Derivatives

The strategic modification of the benzimidazole scaffold is key to unlocking new therapeutic potential. The investigation of N-benzyl-nitrobenzimidazole derivatives is driven by the specific chemical and biological properties imparted by the N-benzyl and nitro substituents.

Simultaneously, the presence of a nitro group (–NO₂), particularly at the 5-position, significantly alters the electronic landscape of the benzimidazole ring. As a strong electron-withdrawing group, the nitro substituent enhances the reactivity of the molecule and can be crucial for certain biological activities. For instance, 5-nitrobenzimidazole (B188599) derivatives have been investigated for their potential as antihypertensive and antimicrobial agents. researchgate.netscholarsresearchlibrary.comnih.gov The combination of an N-benzyl group and a 5-nitro group creates a "push-pull" electronic environment, which can polarize the imidazole ring and is a key rationale for synthesizing and evaluating these specific derivatives for novel pharmacological activities.

Scope of Research on 1-Benzyl-5-nitro-1H-1,3-benzimidazole

Research on the specific compound This compound encompasses its chemical synthesis, structural characterization, and the exploration of its biological potential. The primary synthesis route involves the classical condensation of 4-nitro-1,2-phenylenediamine with benzyl (B1604629) chloride in a suitable solvent like ethanol (B145695) under reflux conditions. More modern, efficient methods, such as microwave-assisted synthesis, have also been employed to reduce reaction times and improve yields.

Once synthesized, the compound is subjected to rigorous characterization to confirm its structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the protons of the benzyl group and the benzimidazole core, while ¹³C NMR confirms the carbon skeleton.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy : This technique identifies characteristic functional groups, such as the stretching frequencies for the nitro group (typically between 1520–1350 cm⁻¹) and the C=N bond of the benzimidazole ring (around 1600–1650 cm⁻¹).

The scope of research extends to its potential applications. The compound serves as a valuable synthetic intermediate for creating more complex molecules. Furthermore, preliminary studies have investigated its biological activities, including potential antiviral and anticancer properties, making it a compound of interest in medicinal chemistry.

Chemical and Physical Properties of this compound

The following table summarizes key computed chemical and physical properties of the compound.

PropertyValue
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
IUPAC Name 1-benzyl-5-nitro-1H-benzimidazole
CAS Number 15207-93-9
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 253.085126602 Da
Polar Surface Area 63.6 Ų

Data sourced from PubChem CID 827131. nih.gov

Synthesis Method Comparison

A comparison of synthetic approaches for this compound highlights the advantages of modern techniques.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2–6 hours10–40 minutes
Temperature Reflux (~78°C in Ethanol)60–150°C
Typical Yield 70–85%90–99%
Energy Consumption HighLow
Environmental Impact ModerateReduced

Data derived from research on N-benzyl-nitrobenzimidazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B1331499 1-benzyl-5-nitro-1H-1,3-benzimidazole CAS No. 15207-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWRCUGAWHFPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356614
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15207-93-9
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 1 Benzyl 5 Nitro 1h 1,3 Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-benzyl-5-nitro-1H-1,3-benzimidazole, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional NMR techniques, is essential for its structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core and the benzyl (B1604629) substituent. The electron-withdrawing nature of the nitro group at the C5-position significantly influences the chemical shifts of the aromatic protons on the benzimidazole ring, causing them to appear at a lower field (higher ppm values).

Based on the analysis of the closely related compound, 5-nitro-1H-benzimidazole, the following proton assignments for the benzimidazole portion of the target molecule can be anticipated. The addition of the benzyl group at the N1-position will cause further shifts in these signals.

Table 1: Predicted ¹H NMR Chemical Shifts for the Benzimidazole Moiety of this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.54Singlet-
H-4~8.51Singlet-
H-6~8.11Doublet6.8
H-7~7.77Doublet6.8

The protons of the N-benzyl group are expected to show a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, typically in the range of δ 5.45–5.55 ppm. The five aromatic protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the region of δ 7.2-7.4 ppm, unless there is restricted rotation that would lead to a more complex splitting pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The presence of the nitro group and the fusion of the benzene (B151609) and imidazole (B134444) rings result in a wide range of chemical shifts. The general region for benzimidazole backbone carbons is between δ 140–160 ppm.

Drawing from data for 5-nitro-1H-benzimidazole, the predicted chemical shifts for the carbon atoms of the benzimidazole core in this compound are presented below. The N-benzylation will induce shifts in the carbons of the imidazole ring and the adjacent benzene ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Benzimidazole Moiety of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~146.7
C-4~117.5
C-5~143.0
C-6~115.0
C-7~112.7
C-3a~142.6
C-7aNot Reported

The benzyl group will contribute signals for the methylene carbon and the carbons of the phenyl ring. The methylene carbon is expected to appear around δ 48-50 ppm. The phenyl ring carbons will show signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the methylene group) appearing at a distinct chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled aromatic protons on the benzimidazole ring (H-6 and H-7) and within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the methylene protons of the benzyl group would be expected to show correlations to the C-2 and C-7a carbons of the benzimidazole ring, as well as to the ipso-carbon of the phenyl ring, thus confirming the N-benzyl linkage. The proton at C-2 would show correlations to C-3a and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This technique could be used to confirm the spatial relationship between the benzyl group and the benzimidazole core. For instance, a NOESY correlation between the methylene protons of the benzyl group and the H-7 proton of the benzimidazole ring would provide strong evidence for the N1-substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the C=N bond of the imidazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3125MediumAromatic C-H stretch
~1600-1650MediumC=N stretching (imidazole ring)
~1520-1550StrongAsymmetric NO₂ stretching
~1330-1350StrongSymmetric NO₂ stretching
~1446MediumC-N stretching
~700-900StrongC-H out-of-plane bending (aromatic)

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are particularly diagnostic for this compound. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm the substitution at the nitrogen atom of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₁N₃O₂), the exact mass is 253.0851 g/mol .

In a high-resolution mass spectrum (HRMS), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 254.0924.

The fragmentation pattern in the mass spectrum would likely involve several key bond cleavages. The most probable fragmentations include:

Loss of the nitro group: Cleavage of the C-NO₂ bond could lead to the loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the benzyl group: A characteristic fragmentation would be the cleavage of the benzyl C-N bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of HCN: A common fragmentation pathway for benzimidazoles is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring.

A plausible fragmentation pathway could initiate with the molecular ion at m/z 253, followed by the loss of the benzyl group to give a fragment at m/z 162. Subsequent loss of NO₂ from this fragment would lead to an ion at m/z 116. Alternatively, the molecular ion could first lose NO₂, resulting in a fragment at m/z 207, which could then lose the benzyl group. The presence of a strong peak at m/z 91 would be a clear indicator of the benzyl substituent.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the EI-MS spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 253, which corresponds to its molecular weight. nih.gov

The fragmentation pattern is particularly informative. The most intense peak in the spectrum, known as the base peak, is observed at m/z 91. nih.gov This peak is characteristic of the formation of the highly stable benzyl cation (C₇H₇⁺), resulting from the cleavage of the bond between the benzyl group and the nitrogen atom of the benzimidazole ring. This fragmentation is a dominant process, indicating the relative lability of this bond under electron ionization conditions. Further fragmentation of the benzimidazole moiety would account for other, less intense peaks in the spectrum.

m/zAssignmentRelative Intensity
253[M]⁺ (Molecular Ion)-
91[C₇H₇]⁺ (Benzyl Cation)Base Peak

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, with its polar nitro group and basic nitrogen atoms in the imidazole ring, ESI-MS is an appropriate analytical method. In positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. Given the molecular weight of 253.26 g/mol , this peak would appear at m/z 254. High-resolution mass spectrometry (HRMS) using ESI can be employed to confirm the elemental composition of the molecule with high accuracy. The presence of the nitro group can also make the molecule susceptible to forming adducts with salts present in the solvent system, such as sodium [M+Na]⁺.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

For 1-benzyl-1H-benzimidazole, the crystal packing is stabilized by a combination of C-H···N hydrogen bonds and C-H···π interactions. nih.govresearchgate.net It is plausible that this compound would exhibit similar interactions. The introduction of the nitro group at the 5-position would likely introduce additional intermolecular interactions. The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could participate in C-H···O hydrogen bonding, further stabilizing the crystal lattice. Furthermore, the electron-withdrawing nature of the nitro group would influence the electron density of the benzimidazole ring system, potentially affecting any π-π stacking interactions between adjacent molecules.

Molecular Conformation and Torsion Angles

In the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.govresearchgate.net The benzyl group is oriented nearly perpendicular to the plane of the benzimidazole ring, with a dihedral angle of approximately 85.77°. nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance between the two ring systems. It is anticipated that this compound would adopt a similar conformation. The planarity of the benzimidazole core is a common feature in such derivatives. The torsion angles defining the orientation of the benzyl and nitro groups relative to the benzimidazole core would be key parameters in a full crystallographic analysis. Specifically, the C-N-C-C torsion angles involving the benzyl group and the C-C-N-O torsion angles of the nitro group would precisely define the molecular geometry.

Computational and Theoretical Investigations of 1 Benzyl 5 Nitro 1h 1,3 Benzimidazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole. These methods allow for the detailed examination of its electronic and geometric features.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For benzimidazole (B57391) derivatives, calculations are often performed using the B3LYP functional with a 6-31G** basis set to optimize the molecular geometry and predict various properties. biointerfaceresearch.com

The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the electronic properties of the benzimidazole core. This group enhances the reactivity of the molecule by withdrawing electron density through resonance, which can facilitate various chemical reactions. The benzyl (B1604629) group, attached at the N1 position, also contributes to the electronic environment of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and biological activity, as it indicates that less energy is required to excite an electron from the ground state. nih.gov For 1-benzyl-5-nitro derivatives, the nitro group typically lowers the LUMO energy, which can enhance the molecule's electrophilic character. In a computational study of analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO energy gaps were calculated, providing insight into their relative reactivities. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogs of this compound

Compound AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Analog A4-4.49-1.782.71
Analog A5-4.541.586.12
Analog A6-4.032.786.81

Data is for 1-benzyl-2-phenyl-1H-benzimidazole derivatives as reported in a computational study. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov

For benzimidazole derivatives containing a nitro group, the MEP map typically shows a significant negative potential (red) around the oxygen atoms of the nitro group, highlighting this area as a prime site for electrophilic interactions. biointerfaceresearch.com The hydrogen atoms of the benzimidazole and benzyl rings generally exhibit a positive potential (blue), indicating them as sites for nucleophilic interactions. nih.gov

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance to change in electron distribution. Molecules with a large energy gap are generally considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in predicting the reactivity and stability of compounds like this compound and its analogs. biointerfaceresearch.com

Table 2: Calculated Reactivity Descriptors for Analogs of this compound

Compound AnalogChemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Analog A45.663-1.785.663
Analog A56.8251.586.825
Analog A62.9212.782.921

Data is for 1-benzyl-2-phenyl-1H-benzimidazole derivatives as reported in a computational study. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. researchgate.net For benzimidazole derivatives, MD simulations can reveal the stability of the compound when bound to a protein target. scbt.com

These simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex to assess its stability. Lower RMSD values typically indicate a more stable complex. researchgate.net Such analyses are crucial for understanding how compounds like this compound might behave in a biological system.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

For benzimidazole derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. For instance, analogs of this compound have been docked into the active sites of enzymes like liver alcohol dehydrogenase and antihypertensive protein hydrolase to predict their binding affinities and interaction modes. biointerfaceresearch.comresearchgate.net The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. scbt.com These studies have shown that benzimidazole derivatives can form stable complexes with protein targets, often through hydrogen bonding and hydrophobic interactions. ukm.my

Table 3: Molecular Docking Binding Affinities for Analogs of this compound with Different Protein Targets

Compound AnalogBinding Affinity with 5ADH (kcal/mol)Binding Affinity with 4XX3 (kcal/mol)
Analog A1-8.3-9.2
Analog A2-8.6-9.5
Analog A3-9.0-10.0
Analog A4-8.4-9.3
Analog A5-8.5-9.4
Analog A6-8.5-9.4

Data is for 1-benzyl-2-phenyl-1H-benzimidazole derivatives docked with APO-liver alcohol dehydrogenase inhibitor (5ADH) and antihypertensive protein hydrolase inhibitor (4XX3). biointerfaceresearch.comresearchgate.net

Prediction of Binding Affinities with Target Proteins

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a specific protein target. This method is instrumental in drug discovery for screening potential therapeutic agents. While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous N-substituted and nitro-benzimidazole derivatives provides significant insights into their potential biological interactions.

These studies predict how structural modifications to the benzimidazole scaffold—such as substitutions at the N-1, C-2, and C-5/C-6 positions—influence binding energies with various enzymes and receptors. nih.gov For instance, molecular docking studies on a series of N-substituted 6-nitro-1H-benzimidazole derivatives have shown promising binding affinities for several antimicrobial and anticancer protein targets. nih.gov Targets such as Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylase 6 (HDAC6) have been identified as having favorable interactions with these compounds. nih.gov

Similarly, computational analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives have predicted strong binding affinities with targets like liver alcohol dehydrogenase and antihypertensive protein hydrolase, suggesting potential roles as antioxidant and antihypertensive agents. biointerfaceresearch.com The predicted binding affinities from these studies often fall within a range that indicates stable and potentially effective inhibition of the target protein. nih.govbiointerfaceresearch.com

Below is a table summarizing representative predicted binding affinities for analogs of this compound with various protein targets.

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
N-substituted 6-nitro-1H-benzimidazole derivativesDihydrofolate Reductase (DHFR) - S. aureus2W9S> -8.6
N-substituted 6-nitro-1H-benzimidazole derivativesN-myristoyltransferase (NMT)1IYL> -8.6
N-substituted 6-nitro-1H-benzimidazole derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)1YWN-7.4 to -9.7
N-substituted 6-nitro-1H-benzimidazole derivativesHistone Deacetylase 6 (HDAC6)5EDU-7.4 to -9.7
1-benzyl-2-phenyl-1H-benzimidazole derivativesAPO-liver alcohol dehydrogenase inhibitor5ADH-8.3 to -9.0
1-benzyl-2-phenyl-1H-benzimidazole derivativesAntihypertensive protein hydrolase inhibitor4XX3-9.2 to -10.0

Data sourced from studies on analogous compounds to illustrate predictive capabilities. nih.govbiointerfaceresearch.com

Elucidation of Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding energy, computational modeling elucidates the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.

For benzimidazole derivatives, the primary modes of interaction typically include:

Hydrogen Bonds: The nitrogen atoms within the imidazole (B134444) ring can act as hydrogen bond acceptors, while substituents with N-H or O-H groups can act as donors. The nitro group, present in this compound, is a strong hydrogen bond acceptor and can form critical interactions with amino acid residues like arginine, lysine (B10760008), or serine in a protein's active site.

Hydrophobic Interactions: The fused benzene (B151609) ring and the N-1 benzyl group are predominantly hydrophobic. researchgate.net These aromatic systems can engage in π-π stacking, π-cation, and van der Waals interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, tryptophan, leucine, and valine. researchgate.net Docking studies on benzylvanillin-benzimidazole conjugates have shown that the molecule tends to bind in the minor groove of DNA, primarily through hydrophobic interactions. researchgate.net

π-π Stacking/T-stacking: The planar aromatic rings of the benzimidazole core and the benzyl substituent can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, contributing significantly to binding affinity.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These calculations can provide valuable information about a molecule's vibrational (Infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

For compounds like this compound, DFT calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific functional groups, such as C=N stretching in the imidazole ring, N-O stretching of the nitro group, and C-H vibrations of the aromatic rings.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. These predictions help in understanding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is related to the molecule's reactivity and optical properties. ias.ac.in

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for confirming the molecular structure by comparing the calculated spectrum with the experimental one.

Studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have utilized DFT at the B3LYP/6-31G** level of theory to predict geometrical parameters as well as IR and UV-Vis spectra. biointerfaceresearch.com Such computational results often show good correlation with experimental data, validating both the synthesized structure and the computational method used.

Spectroscopic ParameterComputational MethodPredicted Value (Example Analog)
IR Vibrational Frequencies (cm⁻¹)DFT/B3LYPC=N stretch, N-O stretch, C-H bend
UV-Vis λmax (nm)TD-DFT~288 nm (for Benzimidazole L-tartrate) ias.ac.in
¹³C NMR Chemical Shifts (ppm)GIAO/DFTSpecific shifts for aromatic and aliphatic carbons

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. The benzimidazole scaffold is of interest for NLO applications due to its adaptable electronic properties and its ability to accommodate various functional groups that can enhance NLO response. biointerfaceresearch.com

The presence of both an electron-donating group (like the benzyl group, via inductive effect) and a strong electron-withdrawing group (the nitro group) in this compound creates a "push-pull" electronic environment. This intramolecular charge transfer (ICT) is a key feature for enhancing the molecular first hyperpolarizability (β), a measure of a molecule's NLO activity.

Computational methods, primarily DFT, are used to calculate the key parameters that define a molecule's NLO response:

Dipole Moment (μ): Indicates the charge distribution and polarity of the molecule.

Polarizability (α): Measures the ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. A high β value is desirable for NLO materials.

Theoretical studies on imidazole and benzimidazole derivatives have shown that their NLO properties can be significantly greater than that of standard NLO materials like urea. biointerfaceresearch.com The calculated high hyperpolarizability values in these systems are often linked to the intramolecular charge transfer from a donor part of the molecule to an acceptor part through a π-conjugated system. biointerfaceresearch.com

NLO PropertyDescriptionSignificance for NLO
Dipole Moment (μ)A measure of the separation of positive and negative charges.High dipole moments can contribute to stronger intermolecular interactions and bulk NLO effects.
Average Polarizability (α)The ability of the molecular electron cloud to be distorted.Relates to the linear optical response.
First Hyperpolarizability (β)The primary determinant of second-order NLO activity.A large β value is a key indicator of a promising NLO material. biointerfaceresearch.com

Computational studies on benzimidazole analogs have demonstrated their potential as NLO materials, often showing β values many times that of urea. biointerfaceresearch.com

Biological Activity and Mechanistic Insights of 1 Benzyl 5 Nitro 1h 1,3 Benzimidazole Derivatives in Vitro Studies

In Vitro Anticancer and Antiproliferative Activities

Derivatives of 1-benzyl-5-nitro-1H-1,3-benzimidazole have demonstrated significant potential as anticancer and antiproliferative agents in various in vitro models. nih.govresearchgate.net These compounds have been shown to inhibit the growth of a range of human cancer cell lines, suggesting a broad spectrum of activity. researchgate.netacu.edu.in

Cell Line-Based Cytotoxicity Assays

The cytotoxic effects of this compound derivatives have been evaluated against numerous human cancer cell lines using assays such as the MTT assay. nih.govacu.edu.in These studies have revealed that the antiproliferative activity is often dose-dependent. jksus.org For instance, certain 1-benzyl-1H-benzimidazole analogues have shown potent activity against cell lines such as A-549 (lung carcinoma), DU-145 (prostate carcinoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). nih.gov

One study reported a 4-hydroxy arylamide derivative of a 1-benzyl-1H-benzimidazole scaffold exhibiting significant inhibition of tumor cell proliferation with IC50 values of 10.69 ± 0.14 μM against A-549, 13.89 ± 0.74 μM against DU-145, 7.01 ± 0.20 μM against MCF-7, 14.04 ± 0.62 μM against MDA-MB-231, and 12.91 ± 0.52 μM against HCT-116 cancer cell lines. nih.gov Another study on novel 1,2,5-trisubstituted benzimidazole (B57391) derivatives highlighted a compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), which demonstrated effective IC50 values of 1.88 ± 0.51 μM, 1.89 ± 0.55 μM, 2.05 ± 0.72 μM, 2.11 ± 0.62 μM, 3.04 ± 0.8 μM, and 3.82 ± 0.25 μM against Jurkat, K562, MOLT-4, HeLa, HCT116, and MIA PaCa-2 cancer cell lines, respectively. nih.gov

Furthermore, some benzimidazole-oxadiazole derivatives have shown potent and selective cytotoxic activities against various cancer cell lines including HeLa, MCF7, A549, HepG2, and C6. researchgate.net Specifically, compounds 5l and 5n from this series exhibited more potent antiproliferative activity against the HeLa cell line than the standard drugs Hoechst 33342 and doxorubicin, with IC50 values of 0.224 ± 0.011 µM and 0.205 ± 0.010 µM, respectively. researchgate.net

Compound/DerivativeCell LineIC50 (μM)
4-hydroxy arylamide of 1-benzyl-1H-benzimidazoleA-54910.69 ± 0.14
DU-14513.89 ± 0.74
MCF-77.01 ± 0.20
MDA-MB-23114.04 ± 0.62
HCT-11612.91 ± 0.52
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat1.88 ± 0.51
K5621.89 ± 0.55
MOLT-42.05 ± 0.72
HeLa2.11 ± 0.62
HCT1163.04 ± 0.8
MIA PaCa-23.82 ± 0.25
Benzimidazole-oxadiazole derivative 5lHeLa0.224 ± 0.011
More potent than Hoechst 33342 and doxorubicin
Benzimidazole-oxadiazole derivative 5nHeLa0.205 ± 0.010
More potent than Hoechst 33342 and doxorubicin

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle progression in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov

Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some derivatives have been found to induce apoptosis by causing DNA damage and generating reactive oxygen species (ROS). The compound TJ08 was shown to alter the mitochondrial membrane potential in HeLa, HCT116, and Jurkat cells, which is a key event in the intrinsic apoptotic pathway. nih.gov The induction of both early and late apoptosis by TJ08 was confirmed through Annexin V/PI staining and immunofluorescence imaging. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism. Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression. nih.govmdpi.com The compound TJ08 was found to cause an accumulation of cells in the S-phase of the cell cycle in a dose-dependent manner. nih.gov Another study demonstrated that certain N-substituted 6-nitro-1H-benzimidazole derivatives could arrest MCF-7 cell growth in the G2/M and S phases. nih.gov

Compound/DerivativeMechanism of ActionAffected Cell Lines
General this compound derivativesApoptosis InductionVarious cancer cells
DNA DamageVarious cancer cells
Cell Cycle ArrestVarious cancer cells
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Altered Mitochondrial Membrane PotentialHeLa, HCT116, Jurkat
Induction of Early and Late ApoptosisJurkat, HeLa, HCT116
S-phase Cell Cycle ArrestHeLa, HCT116, Jurkat
N-substituted 6-nitro-1H-benzimidazole derivativesG2/M and S phase Cell Cycle ArrestMCF-7

Inhibition of Key Cancer-Related Enzymes (e.g., Kinases, Topoisomerases, DNA Gyrase B)

The molecular targets of this compound derivatives often include key enzymes that are crucial for cancer cell survival and proliferation. nih.govnih.gov By inhibiting these enzymes, these compounds can disrupt essential cellular processes in cancer cells.

Several benzimidazole derivatives have been identified as potent inhibitors of various kinases, which are enzymes that play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov For instance, certain 1,2-disubstituted 1H-benzimidazoles have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov Some benzimidazole-based 1,3,4-oxadiazole derivatives have shown significant inhibitory activity against EGFR kinase, with IC50 values comparable to the known inhibitor erlotinib. nih.govmdpi.com

Topoisomerases, enzymes that regulate the topology of DNA, are another important target for anticancer drugs. researchgate.netnih.gov Some benzimidazole-oxadiazole derivatives have been found to inhibit Topoisomerase I. researchgate.net Additionally, other 2-substituted benzimidazole derivatives have been identified as potent Topoisomerase II inhibitors. nih.gov

In Vitro Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activity against a range of pathogenic microorganisms. nih.govnih.gov

Antibacterial Efficacy Against Various Strains

Several studies have reported the in vitro antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action is thought to involve the disruption of microbial enzyme functions, a process that may be enhanced by the presence of the nitro group.

N-substituted 6-nitro-1H-benzimidazole derivatives have shown potent antibacterial activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov Another study reported that nitro-substituted benzimidazole derivatives exhibited significant zones of inhibition against Bacillus cereus (Gram-positive) and E. coli (Gram-negative). bohrium.comorientjchem.org

Compound/DerivativeBacterial StrainActivity (MIC or Zone of Inhibition)
N-substituted 6-nitro-1H-benzimidazole derivativesEscherichia coliMIC: 2-16 μg/mL
Streptococcus faecalisMIC: 2-16 μg/mL
MSSAMIC: 2-16 μg/mL
MRSAMIC: 2-16 μg/mL
Nitro-substituted benzimidazole derivativesBacillus cereusMaximum zone of inhibition: 18mm
Escherichia coliMaximum zone of inhibition: 17mm

Antifungal Efficacy Against Fungal Species

The antifungal potential of this compound derivatives has also been explored. nih.govpharmacophorejournal.com These compounds have shown efficacy against various fungal species, including those that are pathogenic to humans. chemistryjournal.net

One particular N-substituted 6-nitro-1H-benzimidazole derivative, compound 4k, exhibited potent antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 8 to 16 μg/mL, which is comparable to the standard drug fluconazole. nih.gov Other studies have also reported the antifungal activity of benzyl (B1604629) benzimidazole derivatives against various Candida species. pharmacophorejournal.com

Compound/DerivativeFungal SpeciesActivity (MIC)
N-substituted 6-nitro-1H-benzimidazole derivative (4k)Candida albicans8-16 μg/mL
Aspergillus niger8-16 μg/mL

Antiviral Potency Against Specific Viruses

Certain derivatives of this compound have demonstrated notable in vitro antiviral activity against specific viral strains. A study investigating a series of 5-nitro-1H-benzimidazole derivatives found that specific compounds were promising for their antiviral activity against the rotavirus Wa strain. researchgate.netfigshare.com In broader studies on benzimidazole derivatives, related compounds have also shown efficacy. For instance, a library of eighty-six assorted benzimidazole derivatives was screened against ten RNA and DNA viruses, with many showing activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus (Sb-1). nih.gov

Notably, seven compounds derived from 2-benzylbenzimidazole showed significant activity against RSV, with EC50 values ranging from 5 to 15 µM, making them comparable to or more potent than the reference drug ribavirin. nih.gov Additionally, fourteen compounds were effective against CVB-5, with EC50 values in the 9-17 µM range. nih.gov Other research on 2-phenylbenzimidazole (B57529) derivatives highlighted their particular effectiveness against BVDV and Coxsackievirus B-2 (CVB-2). bohrium.com

VirusCompound ScaffoldActivity (EC₅₀)Reference
Rotavirus Wa strain5-nitro-1H-benzimidazole derivativesData not specified researchgate.netfigshare.com
Respiratory Syncytial Virus (RSV)2-benzylbenzimidazole derivatives5-15 µM nih.gov
Coxsackievirus B5 (CVB-5)2-benzylbenzimidazole derivatives9-17 µM nih.gov
Bovine Viral Diarrhea Virus (BVDV)2-phenylbenzimidazole derivativesPotent activity noted bohrium.com
Coxsackievirus B-2 (CVB-2)2-phenylbenzimidazole derivativesPotent activity noted bohrium.com

In Vitro Antiparasitic Activities

Antileishmanial Activity Against Leishmania Species

Benzimidazole derivatives have been a subject of investigation for their potential efficacy against various parasites, including different species of Leishmania. mdpi.comscilit.com In one study, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated in vitro against Leishmania mexicana promastigotes. nih.gov Two compounds from this series, compounds 7 and 8, demonstrated the highest antileishmanial activity (in the micromolar range) and showed lower cytotoxicity than the reference drugs miltefosine (B1683995) and amphotericin B. nih.gov These two compounds also exhibited micromolar IC₅₀ values against the amastigote forms of L. mexicana and L. braziliensis. nih.gov

Another study focused on benzimidazole-based molecules and their effects on Leishmania (L.) major promastigotes. mdpi.comscilit.com The results indicated that compound K1 (a 3-Cl phenyl derivative) had a significant antileishmanial effect with an IC₅₀ value of 0.6787 µg/mL, which was comparable to Amphotericin B. mdpi.comscilit.com Other compounds in the same series also showed activity, with IC₅₀ values of 8.89 µg/mL (K2), 45.11 µg/mL (K3), and 69.19 µg/mL (K4). mdpi.comscilit.com The proposed mechanism of action for these compounds involves the inhibition of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. mdpi.comscilit.com

Furthermore, research on new benzimidazole-triazole derivatives against the Leishmania tropica strain found that several compounds showed antileishmanial activity at varying rates. mdpi.com

Leishmania SpeciesCompound/Derivative SeriesActivity (IC₅₀)Reference
L. mexicana (promastigotes)N-benzyl-1H-benzimidazol-2-amineMicromolar range nih.gov
L. mexicana (amastigotes)N-benzyl-1H-benzimidazol-2-amineMicromolar range nih.gov
L. braziliensis (amastigotes)N-benzyl-1H-benzimidazol-2-amineMicromolar range nih.gov
L. (L.) major (promastigotes)Benzimidazole K1 (3-Cl phenyl)0.6787 µg/mL mdpi.comscilit.com
L. (L.) major (promastigotes)Benzimidazole K28.89 µg/mL mdpi.comscilit.com
L. tropicaBenzimidazole-triazole derivativesVaried activity mdpi.com

Other Antiprotozoal Evaluations

The scope of antiparasitic investigation for related nitro-containing compounds extends beyond Leishmania. A study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which are structurally related to the nitro-benzimidazole scaffold, demonstrated significant in vitro activity against other protozoan parasites. mdpi.com Several of these compounds showed submicromolar IC₅₀ values against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (HAT). mdpi.com One compound in particular, 18g, was identified as a multi-anti-parasitic agent, showing noteworthy activity against T. brucei, T. cruzi, and L. donovani. mdpi.com

In Vitro Enzyme Inhibition Studies

Urease Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of the urease enzyme. A study synthesizing a novel series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives found that all tested compounds showed more potent inhibitory activity than the reference inhibitor, thiourea (B124793) (IC₅₀ = 0.5117 ± 0.0159 µM). researchgate.net The IC₅₀ values for these derivatives ranged from 0.0294 ± 0.0015 to 0.1494 ± 0.0041 µM. researchgate.net Notably, the most potent inhibitor in this series was a compound featuring a strong electron-withdrawing nitro group on its phenyl ring, highlighting the potential contribution of the nitro functional group to the inhibitory activity. researchgate.net

Another study synthesized a series of benzimidazole derivatives (8a–h) and found that all exhibited higher urease inhibition activity (IC₅₀: 5.85–20.82 µM) compared to the standards thiourea (IC₅₀: 22 µM) and hydroxyurea (B1673989) (IC₅₀: 100 µM). tandfonline.com Compound 8g was the most active, with an IC₅₀ value of 5.85 µM. tandfonline.com Similarly, a separate investigation of 19 benzimidazole analogues revealed a range of inhibition potential, with IC₅₀ values from 0.90 ± 0.01 to 35.20 ± 1.10 μM, again demonstrating that many of these compounds are more potent than thiourea (IC₅₀ = 21.40 ± 0.21 μM). kfupm.edu.sa

Compound SeriesActivity Range (IC₅₀)Most Potent Compound (IC₅₀)Standard (IC₅₀)Reference
5,6-dichloro-2-methyl-1H-benzimidazole derivatives0.0294 - 0.1494 µM0.0294 ± 0.0015 µMThiourea (0.5117 µM) researchgate.net
Benzimidazole derivatives 8a–h5.85 - 20.82 µM5.85 µMThiourea (22 µM) tandfonline.com
Benzimidazole analogues 1–190.90 - 35.20 µM0.90 ± 0.01 µMThiourea (21.40 µM) kfupm.edu.sa

Anticholinesterase Activity

Derivatives of 1H-benzimidazole have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. In one study, 12 previously synthesized benzimidazoles were tested, with some showing moderate inhibitory activity against AChE (IC₅₀ = 1.01-1.19 mM) and BChE (IC₅₀ = 1.1-1.87 mM). biointerfaceresearch.com

A different investigation into benzimidazole-oxazole hybrid analogues revealed a wide range of inhibitory potentials. nih.gov These compounds displayed IC₅₀ values from 0.10 ± 0.050 to 12.60 ± 0.30 µM against AChE and from 0.20 ± 0.050 µM to 16.30 ± 0.30 µM against BChE. nih.gov These results were notable when compared to the standard drug donepezil, which had IC₅₀ values of 2.16 ± 0.12 µM for AChE and 4.5 ± 0.11 µM for BChE. nih.gov

Further research on 1,3-dimethylbenzimidazolinone derivatives also identified potent cholinesterase inhibitors. nih.gov Compounds 15b and 15j from this series showed submicromolar IC₅₀ values, with 15b having an IC₅₀ of 0.39 ± 0.11 µM against AChE and 15j having an IC₅₀ of 0.16 ± 0.04 µM against BChE. nih.gov

EnzymeCompound SeriesActivity Range (IC₅₀)Standard (IC₅₀)Reference
Acetylcholinesterase (AChE)1H-benzimidazole derivatives1.01 - 1.19 mMGalantamine (8.9 µM) biointerfaceresearch.com
Butyrylcholinesterase (BChE)1H-benzimidazole derivatives1.1 - 1.87 mMNot specified biointerfaceresearch.com
Acetylcholinesterase (AChE)Benzimidazole-oxazole hybrids0.10 - 12.60 µMDonepezil (2.16 µM) nih.gov
Butyrylcholinesterase (BChE)Benzimidazole-oxazole hybrids0.20 - 16.30 µMDonepezil (4.5 µM) nih.gov
Acetylcholinesterase (AChE)1,3-dimethylbenzimidazolinone (15b)0.39 ± 0.11 µMNot specified nih.gov
Butyrylcholinesterase (BChE)1,3-dimethylbenzimidazolinone (15j)0.16 ± 0.04 µMNot specified nih.gov

Tyrosinase Inhibition

Benzimidazole derivatives have been identified as a promising class of tyrosinase inhibitors, an enzyme crucial in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

In vitro studies on various benzimidazole analogs have demonstrated significant inhibitory activity against mushroom tyrosinase. For instance, a series of (Z)-2-(substituted benzylidene)benzimidazothiazolone derivatives were synthesized and evaluated. Several compounds within this series exhibited more potent tyrosinase inhibition than the standard inhibitor, kojic acid (IC₅₀ = 18.27 µM). nih.gov Notably, compounds featuring dihydroxy substitutions on the benzylidene ring were particularly effective. nih.gov The inhibitory potential of these compounds is often assessed using L-tyrosine as a substrate, with IC₅₀ values determined through linear regression analysis. nih.gov

Kinetic studies of potent benzimidazole-based inhibitors often reveal a competitive or mixed-type inhibition mechanism, suggesting that these molecules can bind to the free enzyme or the enzyme-substrate complex at its catalytic sites. nih.gov This interaction is crucial for preventing the conversion of tyrosine to melanin precursors.

The table below summarizes the tyrosinase inhibitory activity of selected benzimidazole derivatives compared to the standard inhibitor, kojic acid.

CompoundSubstituentIC₅₀ (µM)Reference
Kojic Acid (Standard)-18.27 ± 0.89 nih.gov
Compound 14-hydroxy3.70 ± 0.51 nih.gov
Compound 23,4-dihydroxy3.05 ± 0.95 nih.gov
Compound 32,4-dihydroxy5.00 ± 0.38 nih.gov

Other In Vitro Biological Assessments

Derivatives of benzimidazole are recognized for their antioxidant properties, which are primarily their ability to scavenge free radicals. The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. bas.bgnih.gov

Studies on benzimidazole-hydrazone derivatives have shown that the presence and position of hydroxyl groups on the aryl ring are crucial for antioxidant activity. nih.gov For example, derivatives with multiple hydroxyl groups often exhibit enhanced radical scavenging capacity. nih.gov In some series, the introduction of a second or third hydroxyl group on the arylidene moiety significantly increased the antioxidant effect in DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov The antioxidant mechanism can involve hydrogen atom transfer or single electron transfer from the aromatic system to neutralize free radicals. bas.bg

Certain 5-nitro-1H-benzimidazole derivatives have demonstrated notable vasorelaxant effects in ex vivo studies using isolated rat aortic rings pre-contracted with phenylephrine. scholarsresearchlibrary.comscholarsresearchlibrary.com This activity suggests potential applications in managing hypertension. The vasodilatory effect of these compounds can be concentration-dependent and, in some cases, partially endothelium-dependent. scholarsresearchlibrary.com

In one study, several synthesized 5-nitro benzimidazole derivatives (BDZ series) showed good vasorelaxant potency, with EC₅₀ values below 30 µM. scholarsresearchlibrary.comscholarsresearchlibrary.com Another study identified 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol as a particularly potent derivative, with an EC₅₀ value of 1.81 µM in intact aortic rings, making it more active than the reference compound Pimobendan. researchgate.net The difference in EC₅₀ values in aortic rings with and without functional endothelium indicates that the mechanism may involve endothelium-derived relaxing factors. scholarsresearchlibrary.comnih.gov

The following table presents the vasorelaxant activity of selected 5-nitro benzimidazole derivatives.

CompoundConditionEC₅₀ (µM)Reference
BDZ3With Endothelium22.48 ± 5.80 scholarsresearchlibrary.com
BDZ6With Endothelium25.99 ± 4.37 scholarsresearchlibrary.com
2-(5-nitro-1H-benzimidazol-2-yl)phenolWith Endothelium0.95 nih.gov
2-(5-nitro-1H-benzimidazol-2-yl)phenolWithout Endothelium2.01 nih.gov
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazoleWith Endothelium1.41 nih.gov
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazoleWithout Endothelium3.61 nih.gov
2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenolWith Endothelium1.81 researchgate.net

Benzimidazole derivatives exhibit anti-inflammatory activity through various mechanisms, primarily by inhibiting key enzymes and mediators involved in the inflammatory cascade. nih.gov A principal mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. nih.govnih.gov

In vitro assays, such as the inhibition of heat-induced protein denaturation, are used to screen for anti-inflammatory potential. ijpsjournal.com For example, new benzimidazole-oxadiazole hybrids have been evaluated for their membrane-stabilizing activity on human red blood cells. researchgate.net Furthermore, studies have investigated the inhibition of other pro-inflammatory enzymes like 5-lipoxygenase (5-LOX), phospholipase A2, and aldose reductase. nih.govresearchgate.net Some 2-substituted benzimidazole derivatives have demonstrated IC₅₀ values for COX inhibition that are lower than that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.govnih.gov The anti-inflammatory effects also extend to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) analyses consistently indicate that modifications at the N1, C2, and C5/C6 positions are critical in modulating the pharmacological effects of these compounds. nih.gov

N1 Position: The substitution at the N1 position plays a key role. The presence of a benzyl group, as in the parent compound this compound, is a common feature in many biologically active benzimidazoles. This group can influence the molecule's lipophilicity and steric profile, affecting its ability to interact with biological targets.

C2 Position: The C2 position is highly amenable to substitution, and the groups attached here profoundly impact activity. For instance, in vasorelaxant 5-nitro benzimidazoles, substituting the C2 position with various substituted phenyl rings leads to significant differences in potency. researchgate.netnih.gov The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the C2 substituent are determining factors for interaction with receptors and enzymes.

C5/C6 Positions: Substitutions on the benzene (B151609) ring of the benzimidazole core, particularly at the C5 and C6 positions, are crucial. The 5-nitro group is a strong electron-withdrawing group that significantly alters the electronic distribution of the entire ring system. This feature is often associated with potent biological activities. nih.govnih.gov Studies comparing 5-nitro derivatives with analogs having other substituents (like -H, -CH₃, or -CF₃) have shown that the nitro group often enhances potency in activities such as vasorelaxation. researchgate.net In some contexts, removal of the 5-nitro group has been shown to cause a pronounced decrease in potency. cfsre.org The nature of the substituent at the C5 position can also dictate the type of activity; for example, SAR studies on antifungal agents revealed that an -H group at C5 was more beneficial than an electron-withdrawing group like -SO₃H. nih.gov

Importance of the Benzyl Moiety and Nitro Group on Biological Effects

The biological activity of this compound derivatives is significantly influenced by the specific structural contributions of the benzyl group at the N-1 position and the nitro group at the C-5 position of the benzimidazole core. Structure-activity relationship (SAR) studies reveal that these two moieties are critical in defining the potency and nature of the observed biological effects, which range from antimicrobial and anticancer to antihypertensive activities. nih.govnih.govorientjchem.org

The nitro group (–NO₂) at the 5-position is a strong electron-withdrawing group. This property is crucial for several reasons. Electronically, it enhances the reactivity of the benzimidazole ring system and can increase the acidity of the N-H proton in related non-benzylated structures. In terms of biological interactions, the nitro group can participate in hydrogen bonding and other electrostatic interactions within a biological target, which can be essential for binding affinity. Studies have shown that the presence of an electron-withdrawing group, such as a nitro or chloro group, on the benzimidazole scaffold is desirable for enhanced antibacterial and antitumor activity. nih.govnih.gov For instance, in a series of N-substituted 6-nitro-1H-benzimidazole derivatives, several compounds exhibited potent activity against various bacterial strains and cancer cell lines. nih.gov

The interplay between these two groups is evident across various in vitro studies. For example, a series of 5-nitro benzimidazole derivatives were evaluated as angiotensin II type 1 (AT₁) receptor antagonists for antihypertensive activity. One compound, featuring a 2-butyl group and a complex benzyl-indole moiety at the N-1 position, displayed a high affinity for the AT₁ receptor with an IC₅₀ value of 1.03 nM. nih.govresearchgate.net This highlights how the N-1 substituent, in combination with the 5-nitro group, is key to potent activity. Similarly, studies on antimicrobial agents showed that compounds with an N-benzyl group and a nitro group at the 6-position (equivalent to the 5-position) demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against certain strains. nih.gov

The following table summarizes in vitro activity data for selected this compound derivatives and related analogs, illustrating the impact of these key structural features.

Compound IDN-1 SubstituentC-2 SubstituentC-5/C-6 SubstituentActivity TypeTargetMeasured Potency
Compound 3s Benzyl4-(N,N-dimethylamino)phenyl6-ChloroAntibacterialE. coliMIC: 4 µg/mL
Compound 4b 4-Chlorobenzyl4-Chlorophenyl6-NitroAntibacterialS. faecalisMIC: 2 µg/mL
Compound 4k 4-Chlorobenzyl4-(N,N-dimethylamino)phenyl6-NitroAnticancerHeLa (Cervical Cancer)IC₅₀: 1.84 µM
Compound 3 (4-(1H-indol-1-yl)methyl)benzoic acidn-Butyl5-NitroAntihypertensiveAT₁ ReceptorIC₅₀: 1.03 nM
DP-3 HPhenyl5-NitroAnthelminticPheretima posthumaParalysis: 20 min

Data sourced from multiple studies for illustrative purposes. nih.govnih.govorientjchem.org Note: The 6-chloro and 6-nitro positions in some studies are structurally analogous to the 5-position discussed.

Pharmacophore Modeling Based on In Vitro Data

Pharmacophore modeling and related in silico techniques, such as molecular docking, are computational methods used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov Based on the in vitro data from series of this compound derivatives, researchers have developed models to understand the key interactions between these compounds and their biological targets. nih.govscholarsresearchlibrary.com

These models distill the structure-activity relationship data into a set of crucial features, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. For the this compound scaffold, pharmacophore models commonly highlight:

A Hydrogen Bond Acceptor: The nitro group is a critical feature, often acting as a hydrogen bond acceptor, allowing for specific electrostatic interactions with amino acid residues (like lysine (B10760008) or arginine) in the active site of a target protein. nih.gov

Aromatic/Hydrophobic Regions: The fused benzimidazole ring system and the N-1 benzyl group typically define essential aromatic and hydrophobic regions. These areas are crucial for engaging in π-π stacking and hydrophobic interactions with complementary regions of the receptor, which are vital for anchoring the molecule in the binding pocket. nih.govresearchgate.net The benzyl group, in particular, often fits into a specific lipophilic pocket. researchgate.net

Additional Features from Substituents: Substituents at the C-2 position can introduce additional pharmacophoric features, such as more hydrogen bond donors/acceptors or hydrophobic centers, further refining the molecule's specificity and potency.

Molecular docking studies based on in vitro results have provided more detailed mechanistic insights. For instance, in the investigation of N-substituted 6-nitro-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents, docking simulations predicted that these compounds could bind effectively to the active site of dihydrofolate reductase (DHFR), a known target for both therapeutic areas. nih.govresearchgate.net The models showed that the benzimidazole core could form key interactions, while the N-benzyl group occupied a hydrophobic region of the enzyme's active site. nih.gov Similarly, docking studies of 5-nitro benzimidazoles as vasorelaxant agents helped to rationalize their activity through predicted binding at the AT₂ receptor. scholarsresearchlibrary.com

These computational models, validated by the consistent in vitro biological data, serve as powerful predictive tools. They guide the rational design of new derivatives with potentially improved potency and selectivity by ensuring that newly designed molecules retain the essential pharmacophoric features while exploring modifications to other parts of the scaffold. nih.gov

Advanced Research Applications and Future Directions

Application in Material Science: Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge, and organic inhibitors are a widely used solution. Benzimidazole (B57391) derivatives have emerged as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The adsorption of benzimidazole derivatives on a metal surface is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the aromatic benzimidazole ring, which can interact with the vacant d-orbitals of the metal. The protective film formed can be due to either physisorption (electrostatic interactions) or chemisorption (covalent bonding).

For 1-benzyl-5-nitro-1H-1,3-benzimidazole, the key structural features contributing to its potential as a corrosion inhibitor are:

The Benzimidazole Nucleus: The two nitrogen atoms can coordinate with the metal surface.

The Benzyl (B1604629) Group: This bulky group can enhance the surface coverage of the inhibitor molecule, leading to improved protection.

The Nitro Group (-NO2): As an electron-withdrawing group, it can influence the electronic properties of the molecule and its interaction with the metal surface.

Research on related benzimidazole derivatives has demonstrated that their inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often indicate that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
1-Benzyl-2-phenyl-1H-benzimidazoleMild Steel1M HCl>90 at optimal concentration nih.gov
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazoleMild Steel1M HClLower than the non-nitro derivative nih.gov
2-Chloro-1-(4-fluorobenzyl)benzimidazoleCopper0.5 M H2SO495.2 at 10 mM
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl88.2 nih.gov
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl95.4 nih.gov

Interactions with Biomolecules (e.g., DNA Binding Affinity and Mechanisms In Vitro)

The benzimidazole scaffold is structurally similar to purine nucleobases, which allows benzimidazole derivatives to interact with biomacromolecules like DNA. nih.gov The interaction of small molecules with DNA is a crucial aspect of drug design, particularly for the development of anticancer and antimicrobial agents. The nitro group in this compound is expected to play a significant role in its potential DNA binding activity. Nitroaromatic compounds are known to be electrochemically active and can be reduced to form radical anions, which can interact with and even cause damage to DNA. researchgate.net

The potential mechanisms of interaction between this compound and DNA include:

Intercalation: The planar benzimidazole ring could insert itself between the base pairs of the DNA double helix.

Groove Binding: The molecule could bind to the minor or major grooves of DNA, stabilized by hydrophobic and electrostatic interactions.

Electrostatic Interactions: The nitro group could participate in electrostatic interactions with the negatively charged phosphate backbone of DNA.

In vitro studies on related nitrobenzimidazole derivatives have utilized techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to investigate their DNA binding properties. For instance, electrochemical studies have shown that the reduction of the nitro group in some benzimidazole derivatives is affected by the presence of DNA, indicating an interaction. researchgate.net The binding constants (Kb) derived from these studies provide a quantitative measure of the binding affinity.

CompoundDNA TypeBinding Constant (Kb) (M⁻¹)MethodReference
2-(2-nitrophenyl)-1H-benzimidazoledsDNA8.22 x 10⁴Differential Pulse Voltammetry researchgate.net
N-benzoyl-2-(2-nitrophenyl)-benzimidazoledsDNA3.08 x 10⁶Differential Pulse Voltammetry researchgate.net

Design of Novel Benzimidazole-Based Scaffolds for Specific Biological Targets

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the design of ligands for a wide range of biological targets. researchgate.net The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to the generation of large libraries of compounds with diverse pharmacological activities. The this compound structure can be systematically modified to develop novel scaffolds with enhanced potency and selectivity for specific biological targets.

Key biological targets for which novel benzimidazole-based scaffolds have been designed include:

Kinases: These enzymes are crucial in cell signaling pathways and are often dysregulated in cancer. Benzimidazole derivatives have been developed as inhibitors of various kinases, including FLT3 in acute myeloid leukemia. nih.gov

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. Novel 1H-benzo[d]imidazoles have been synthesized and shown to target human topoisomerase I. acs.org

Bromodomains: These are protein domains that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. Benzimidazole derivatives have been discovered as potent inhibitors of the p300 bromodomain, which is a promising target for cancer therapy. nih.gov

DNA Gyrase: This is a bacterial enzyme that is a target for antibiotics. Computationally designed 2,5(6)-substituted benzimidazole derivatives have shown promise as inhibitors of E. coli DNA gyrase B.

The design of these novel scaffolds often involves computational methods such as molecular docking to predict the binding of the designed molecules to the active site of the target protein. Structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds by modifying the substituents on the benzimidazole core.

Development of High-Throughput Screening Assays for Benzimidazole Derivatives

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. bmglabtech.com HTS assays are essential for identifying "hit" compounds from large chemical libraries, which can then be optimized to become "lead" compounds for drug development.

The development of HTS assays for benzimidazole derivatives involves several key steps:

Assay Design and Miniaturization: The biological assay is adapted to a microplate format (e.g., 384- or 1536-well plates) to allow for the simultaneous testing of a large number of compounds.

Automation: Robotic systems are used for liquid handling, plate transport, and data acquisition to ensure high throughput and reproducibility.

Detection Method: A sensitive and robust detection method, such as fluorescence, luminescence, or absorbance, is used to measure the activity of the compounds.

HTS has been successfully employed to screen libraries of benzimidazole derivatives for various therapeutic areas. For example, a cell-based HTS assay was used to identify a benzimidazole compound as a selective inhibitor of the FLT3 receptor tyrosine kinase for the treatment of acute myeloid leukemia. nih.gov In another study, a screening assay based on host-pathogen interaction models identified novel antifungal benzimidazole derivatives. nih.gov These examples highlight the importance of HTS in unlocking the therapeutic potential of the benzimidazole scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-5-nitro-1H-1,3-benzimidazole with high yield and purity?

  • Methodological Answer : Utilize condensation reactions between nitro-substituted aromatic aldehydes and 1,2-phenylenediamine derivatives. For example, ZnO nanoparticles (20 nm) as catalysts under reflux in ethanol (80°C, 2–4 hours) achieve yields >85% . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures purity. Validate with 1^1H/13^13C NMR, IR, and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, DMSO-d6d_6) identifies benzyl protons (δ 5.45–5.55 ppm) and nitro-group electronic effects on aromatic protons. 13^13C NMR confirms benzimidazole backbone carbons (δ 140–160 ppm) .
  • HRMS : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 294.0984 for C14_{14}H12_{12}N3_3O2_2) .
  • IR : Stretching frequencies for nitro (1520–1350 cm1^{-1}) and benzimidazole C=N (1600–1650 cm1^{-1}) .

Q. How can thermal stability and melting points be accurately determined?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) or capillary melting point apparatus. For 1-benzyl-5-nitro derivatives, expect decomposition temperatures >300°C due to nitro-group thermal resilience. Record melting points in triplicate to ensure reproducibility (e.g., 303–305°C for analogous compounds) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

  • Methodological Answer : Use SHELXT for initial structure solution from single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL (full-matrix least-squares on F2F^2), applying restraints for disordered benzyl groups. Validate with R1_1 < 0.05 and wR2_2 < 0.10. Visualize thermal ellipsoids via ORTEP-3 to assess atomic displacement parameters .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute HOMO-LUMO gaps. For 1-benzyl-5-nitro derivatives, the nitro group lowers LUMO energy (−1.8 eV), enhancing electrophilic reactivity. Solvent effects (e.g., DMSO) can be modeled via PCM. Validate with experimental UV-Vis spectra (λmax_{\text{max}} ≈ 320 nm) .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens, methoxy). Test antimicrobial activity via microbroth dilution (MIC values) and compare with docking simulations (e.g., AutoDock Vina) targeting Candida albicans CYP51. Resolve discrepancies using statistical models (e.g., ANOVA with post-hoc Tukey tests) .

Q. What strategies resolve conflicting spectroscopic or crystallographic data?

  • Methodological Answer :

  • For NMR : Use 2D techniques (COSY, HSQC) to assign overlapping aromatic signals.
  • For crystallography : Re-process data with SHELXD to detect twinning or pseudosymmetry. If disorder persists, apply SHELXPRO constraints or collect data at lower temperatures (100 K) .
  • Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. How to design SAR studies for optimizing bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with substituents at positions 1 (benzyl), 5 (nitro), and 2/6 (halogens, methyl).
  • Step 2 : Evaluate antifungal activity (e.g., Aspergillus fumigatus via disk diffusion) and correlate with logP (HPLC-measured).
  • Step 3 : Use QSAR models (e.g., MLR analysis) to identify critical descriptors (e.g., polar surface area, H-bond acceptors) .

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • For crystallography, prioritize SHELX over obsolete software .
  • Biological assays require positive controls (e.g., fluconazole for antifungal tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.